molecular formula C8H16N2O4 B6235395 tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate CAS No. 80312-69-2

tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate

Cat. No.: B6235395
CAS No.: 80312-69-2
M. Wt: 204.2
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Description

tert-Butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate: is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. It is a derivative of carbamic acid and features both a tert-butyl group and a carbamoyl group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydroxyethylamine derivative. One common method includes:

    Starting Materials: tert-Butyl carbamate and (1S)-1-carbamoyl-2-hydroxyethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or methanol, under mild conditions.

    Catalysts: Catalysts like palladium on carbon (Pd/C) can be used to facilitate the reaction.

    Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, reaction, and purification steps can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbamoyl group, converting it into amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various carbamate derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate is used as a protecting group for amines, allowing selective reactions to occur without interference from the amine functionality.

Biology

The compound is utilized in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists, due to its ability to form stable carbamate linkages.

Medicine

In medicinal chemistry, it serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system and metabolic pathways.

Industry

Industrially, it is employed in the production of agrochemicals and specialty chemicals, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism by which tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate exerts its effects involves the formation of stable carbamate bonds. These bonds can inhibit enzymes by blocking active sites or altering enzyme conformation. The molecular targets often include serine hydrolases and other enzymes with nucleophilic active sites.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler derivative used primarily as a protecting group.

    N-Boc-hydroxylamine: Another carbamate derivative used in organic synthesis.

    tert-Butyl N-methylcarbamate: Used in the synthesis of various organic compounds.

Uniqueness

tert-Butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Its ability to form stable carbamate linkages makes it particularly valuable in medicinal chemistry and industrial applications.

Properties

CAS No.

80312-69-2

Molecular Formula

C8H16N2O4

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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